3-(Cyclopentylsulfamoyl)-4-methylbenzoic acid
Description
3-(Cyclopentylsulfamoyl)-4-methylbenzoic acid is a substituted benzoic acid derivative featuring a sulfamoyl group attached to the benzene ring at the 3-position, modified with a cyclopentyl substituent. The 4-methyl group on the benzoic acid core contributes to its lipophilicity and steric profile, while the cyclopentylsulfamoyl moiety introduces conformational rigidity and modulates electronic properties. This compound is structurally analogous to pharmacologically active sulfonamides, which are known for roles in enzyme inhibition (e.g., carbonic anhydrase) and diuretic applications . Its synthesis likely involves sulfamoylation of 4-methylbenzoic acid precursors with cyclopentylamine under controlled conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
3-(cyclopentylsulfamoyl)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-6-7-10(13(15)16)8-12(9)19(17,18)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWAFWGVWZNRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225747 | |
| Record name | 3-[(Cyclopentylamino)sulfonyl]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-79-3 | |
| Record name | 3-[(Cyclopentylamino)sulfonyl]-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436095-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyclopentylamino)sulfonyl]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylsulfamoyl)-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and cyclopentylamine.
Formation of Sulfamoyl Group: Cyclopentylamine is reacted with chlorosulfonic acid to form cyclopentylsulfamoyl chloride.
Coupling Reaction: The cyclopentylsulfamoyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylsulfamoyl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfamoyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the sulfamoyl group to an amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(Cyclopentylsulfamoyl)-4-methylbenzoic acid has several applications in scientific
Biological Activity
3-(Cyclopentylsulfamoyl)-4-methylbenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C12H15N1O3S
- Molecular Weight : 255.32 g/mol
The compound features a benzoic acid moiety substituted with a cyclopentylsulfamoyl group, which is believed to contribute to its biological activity. The presence of the sulfamoyl functional group is particularly significant, as it is known to influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 20 µg/mL | Effective against Gram-negative bacteria |
| Candida albicans | 25 µg/mL | Shows antifungal properties |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. A notable study evaluated its effects on various cancer cell lines:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 30 µM after 48 hours of treatment
- Mechanism : Induction of apoptosis was observed, characterized by chromatin condensation and formation of apoptotic bodies.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound's efficacy against common bacterial strains. Results indicated significant inhibition compared to control groups, reinforcing its potential use as an antibiotic alternative .
- Evaluation of Anticancer Properties :
-
Toxicological Assessment :
- In toxicity studies conducted on animal models, no significant adverse effects were noted at therapeutic doses, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key derivatives is summarized below:
Pharmacological and Metabolic Profiles
- Metabolic Stability : Bulky cyclopentyl groups may hinder oxidative metabolism (e.g., cytochrome P450-mediated degradation), extending half-life relative to derivatives with smaller substituents .
- Toxicity : The 4-methylbenzoic acid core is associated with low acute toxicity (e.g., LD50 > 2000 mg/kg in rodents), but sulfamoyl modifications can introduce idiosyncratic effects, necessitating detailed safety profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
